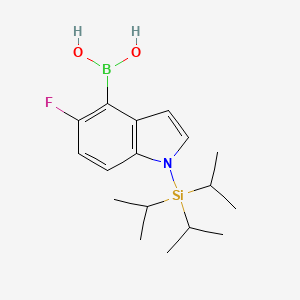

{Ácido (5-fluoro-1-{tris(propan-2-il)silil}-1H-indol-4-il)borónico}

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid” is a chemical compound with the CAS Number: 2304635-01-4 . It has a molecular weight of 335.3 . The IUPAC name for this compound is (5-fluoro-1-(triisopropylsilyl)-1H-indol-4-yl)boronic acid .

Molecular Structure Analysis

The InChI code for “{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid” is 1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3 .Physical And Chemical Properties Analysis

“{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid” is a solid at room temperature . It should be stored in a refrigerator .Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura (sm) coupling reactions . The SM coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two different organic groups .

Mode of Action

In the context of SM coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid transfers the nucleophilic organic group to the palladium .

Biochemical Pathways

It’s worth noting that the compound’s role in sm coupling reactions can lead to the formation of various organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties could potentially affect its bioavailability.

Result of Action

As a reagent in sm coupling reactions, it contributes to the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid. For instance, the compound’s stability can be affected by temperature, as it’s recommended to be stored in a refrigerator . Furthermore, the efficacy of the compound in SM coupling reactions can be influenced by the reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid in lab experiments include its high yield synthesis, versatility in the synthesis of biologically active molecules, and its potential applications in medicinal chemistry and pharmaceutical research. However, the limitations of using {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid include its high cost and limited availability.

Direcciones Futuras

There are several future directions for research involving {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Another potential direction is the exploration of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid and its potential applications in various fields of research.

Métodos De Síntesis

The synthesis of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid involves the reaction of 5-fluoroindole with triisopropylsilylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid as a white solid with a high yield.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos, incluido nuestro compuesto de interés, son conocidos por su capacidad para formar complejos covalentes reversibles con dioles y otras bases de Lewis . Esta propiedad se explota en el diseño de sensores, particularmente para la detección de azúcares y otros analitos biológicos. El compuesto podría utilizarse en el desarrollo de sensores fluorescentes o sensores electroquímicos para controlar los niveles de glucosa en pacientes diabéticos o detectar otras moléculas biológicamente relevantes.

Diseño y administración de fármacos

El grupo ácido borónico es un grupo funcional clave en el diseño de inhibidores del proteasoma, que son una clase de fármacos anticancerígenos . La capacidad del compuesto para interactuar con macromoléculas biológicas se puede aprovechar para crear nuevos fármacos con mayor eficacia y menos efectos secundarios. Además, su grupo ácido borónico podría utilizarse para desarrollar sistemas de administración de fármacos dirigidos, lo que podría mejorar la administración de agentes quimioterapéuticos.

Terapia de captura de neutrones

Los ácidos borónicos se consideran portadores potenciales de boro para la terapia de captura de neutrones, un método de tratamiento del cáncer dirigido . El alto contenido de boro de este compuesto podría convertirlo en un candidato adecuado para administrar boro a las células cancerosas, que, tras la irradiación con neutrones, producirían especies citotóxicas para matar las células tumorales.

Química de polímeros

En la química de polímeros, los ácidos borónicos se utilizan para crear enlaces covalentes dinámicos, lo que lleva a materiales autorreparables . El compuesto podría incorporarse a los polímeros para impartirles propiedades de autorreparación, lo que sería beneficioso en aplicaciones en las que la longevidad y la durabilidad del material son fundamentales.

Glicobiología

La interacción de los ácidos borónicos con los sacáridos es crucial en la glicobiología para el análisis, la separación y la síntesis de los carbohidratos . Este compuesto podría utilizarse en técnicas cromatográficas para separar mezclas complejas de azúcares o en la síntesis de oligosacáridos complejos.

Química analítica

Los ácidos borónicos se pueden utilizar para modificar superficies para la captura y liberación selectiva de glicoproteínas y otros glicoconjugados . Este compuesto podría funcionalizarse en soportes sólidos para crear columnas de afinidad para la purificación de biomoléculas a partir de mezclas complejas.

Herramienta bioquímica

El grupo ácido borónico del compuesto puede actuar como una herramienta bioquímica para la inhibición enzimática, la interferencia en las vías de señalización y los sistemas de administración celular . Podría utilizarse en investigación para estudiar los mecanismos enzimáticos o para administrar agentes terapéuticos a las células.

Electroforesis

Los ácidos borónicos se han utilizado para modificar geles de electroforesis para la separación de proteínas glicosiladas . Este compuesto podría utilizarse para crear geles especializados que mejoren la resolución y la detección de proteínas modificadas postraduccionalmente.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del {Ácido (5-fluoro-1-{tris(propan-2-il)silil}-1H-indol-4-il)borónico}, demostrando su versatilidad y potencial en diversos campos de la investigación científica. La capacidad del compuesto para interactuar con dioles y otras bases de Lewis, combinada con la reactividad del ácido borónico, abre un amplio abanico de posibilidades tanto para la investigación fundamental como para las aplicaciones prácticas.

Química agrícola

La introducción de átomos de flúor en las estructuras líderes es una modificación común para mejorar las propiedades físicas, biológicas y ambientales de los productos agrícolas . Este compuesto podría utilizarse para sintetizar nuevos agroquímicos con mayor actividad y selectividad debido a los efectos atractores de electrones del átomo de flúor.

Síntesis de productos radiofarmacéuticos

Los compuestos fluorados, incluidos los ácidos borónicos, se utilizan a menudo en la síntesis de radiofármacos . El compuesto podría utilizarse para crear agentes de imagen etiquetados con F-18 para la tomografía por emisión de positrones (PET), lo que ayudaría en el diagnóstico y el seguimiento del tratamiento de diversas enfermedades.

Síntesis orgánica

Los ácidos borónicos son fundamentales en la síntesis orgánica, en particular en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Este compuesto podría utilizarse para construir motivos biarílicos que se encuentran comúnmente en productos farmacéuticos, agroquímicos y materiales orgánicos.

Catálisis

Los ácidos borónicos pueden actuar como catalizadores o co-catalizadores en diversas reacciones orgánicas debido a su acidez de Lewis . Este compuesto podría explorarse por sus propiedades catalíticas en diferentes vías sintéticas.

Safety and Hazards

Propiedades

IUPAC Name |

[5-fluoro-1-tri(propan-2-yl)silylindol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSPJZIANXXTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=CN2[Si](C(C)C)(C(C)C)C(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)

![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)

![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)

![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)